![molecular formula C29H27N5O2 B2741528 5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-32-1](/img/structure/B2741528.png)

5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

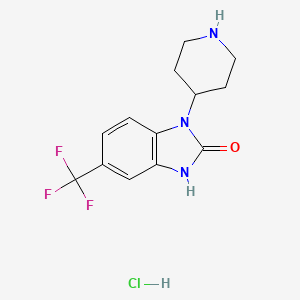

5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, often referred to as “Compound X” , is a heterocyclic organic molecule. Its chemical formula is C₂₃H₂₀N₄O₂ . The compound exhibits intriguing structural features, combining a pyrazolo[4,3-c]pyridine core with a naphthalene moiety and a piperazine side chain. The presence of carbonyl and methyl groups further contributes to its complexity .

Synthesis Analysis

The synthesis of Compound X involves several steps. While the exact synthetic route may vary, one common approach is the reaction of a suitable pyrazolo[4,3-c]pyridine precursor with a naphthalen-1-ylmethylpiperazine derivative. The carbonyl group is typically introduced during the final stages of synthesis. Researchers have explored various methods for constructing the pyrazolo[4,3-c]pyridine scaffold, including cyclization reactions and multicomponent reactions. Detailed studies on the optimization of reaction conditions and yields are essential for efficient synthesis .

Molecular Structure Analysis

The molecular structure of Compound X reveals its intricate arrangement. The pyrazolo[4,3-c]pyridine core provides rigidity, while the naphthalene group contributes aromaticity. The piperazine side chain extends from the central core, potentially influencing the compound’s biological activity. The carbonyl group serves as a functional handle for further derivatization. Computational studies, X-ray crystallography, and NMR spectroscopy can elucidate the precise geometry and conformation of Compound X .

Chemical Reactions Analysis

Compound X may participate in various chemical reactions. Its carbonyl group could undergo nucleophilic addition, acylation, or reduction. Additionally, the piperazine moiety might react with electrophiles or undergo ring-opening reactions. Researchers should explore the reactivity of Compound X under different conditions to uncover its synthetic versatility and potential applications .

Physical And Chemical Properties Analysis

- Hazards : Compound X is labeled as hazardous (GHS classification) due to its flammability and potential health risks. Precautions include proper handling, storage, and protective measures .

Scientific Research Applications

- Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

- The compound can serve as a precursor for novel carbamates. For instance, ethyl 6-carbamimidoylnicotinate hydrochloride can be synthesized by reacting sodium metal with ethyl 6-cyanonicotinate in ethanol .

Catalytic Protodeboronation for Alkene Hydromethylation

Synthesis of Novel Carbamates

Catalyst-Free Synthesis of N-Hetaryl Carbamates

Mechanism of Action

Safety and Hazards

Compound X poses several hazards, including skin and eye irritation, respiratory sensitization, and potential toxicity. Safety data sheets (SDS) should be consulted for detailed safety information. Researchers working with Compound X must adhere to safety protocols and use appropriate protective equipment .

properties

IUPAC Name |

5-methyl-7-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O2/c1-31-19-25(27-26(20-31)29(36)34(30-27)23-11-3-2-4-12-23)28(35)33-16-14-32(15-17-33)18-22-10-7-9-21-8-5-6-13-24(21)22/h2-13,19-20H,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSPQHAOTCUDKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2741445.png)

![(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2741447.png)

![2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B2741449.png)

![2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2741450.png)

![(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2741454.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2741455.png)

![Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate](/img/structure/B2741456.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine](/img/structure/B2741457.png)

![2-Chloro-N-[(4-methoxypyrimidin-2-yl)methyl]acetamide](/img/structure/B2741459.png)

![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)

![dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine](/img/structure/B2741465.png)